ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
Description
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate is a benzothiazine derivative characterized by a bicyclic core comprising a benzene ring fused with a thiazine ring. The molecule features a 2-methyl group, a 4-phenyl substituent, and an ethyl ester at position 3 (Figure 1). These structural elements contribute to its physicochemical properties and biological activity. Benzothiazines are known for their analgesic and anti-inflammatory effects, with substituents at positions 2, 3, and 4 critically influencing potency and selectivity .
Synthetic routes for this compound typically involve sulfonylation of anthranilic acid derivatives followed by cyclization. Substitutents are introduced early in the synthesis to avoid complications from competing reaction centers in the benzothiazine core .
Properties
IUPAC Name |
ethyl 2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-23-18(20)17-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)24(21,22)19(17)2/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUXEPPYJHYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzoic Acid Derivatives
The cyclocondensation route is a widely employed method for constructing the benzothiazine core. In this approach, 2-amino-4-phenylbenzoic acid serves as the starting material, reacting with ethyl chlorosulfonyl acetate to form a sulfonamide intermediate. The reaction is typically conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl generated during the process . Subsequent cyclization under basic conditions (e.g., sodium ethoxide in ethanol) yields the target compound.
Key Steps:
-
Sulfonamide Formation:
The reaction proceeds at −5°C to 0°C to minimize side reactions . -
Cyclization:
The intermediate is treated with sodium ethoxide in ethanol under reflux (15–20 hours), inducing ring closure via nucleophilic attack of the amine on the carbonyl group .
Optimization Challenges:
-
Temperature Control: Excessive heat during sulfonamide formation promotes decomposition.
-
Base Selection: Sodium ethoxide provides superior cyclization efficiency compared to potassium tert-butoxide, which may lead to transesterification .
Alkylation of Carboxylic Acid Salts
Alkylation offers a direct route to introduce the ethyl ester group. The sodium salt of 2-methyl-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylic acid is reacted with iodoethane in dimethyl sulfoxide (DMSO). However, competitive N-alkylation at the thiazine nitrogen necessitates careful purification .
Procedure:
-
Salt Preparation:
The carboxylic acid is treated with sodium hydride in anhydrous DMSO to form the sodium salt. -
Alkylation:
The reaction mixture is acidified to pH 3–4 with HCl, precipitating a mixture of O- and N-alkylated products .
Purification Strategy:
-
Crystallization: Repeated crystallization from ethanol selectively isolates the O-alkylated ester, leveraging solubility differences .
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Alkylation | 68 | 95 |
| Crystallized Product | 85 | 99 |
Patented methodologies describe the synthesis of analogous benzothiazines via sequential functionalization. For example, piroxicam derivatives are modified through esterification and phenyl group introduction .
-
Esterification:
Piroxicam is refluxed with ethyl chloroformate in xylene, yielding an ethyl ester intermediate. -
Phenyl Group Introduction:
The intermediate undergoes Friedel-Crafts acylation with phenylacetyl chloride, followed by oxidative cyclization using H₂O₂/FeSO₄.
Advantages:
-
Utilizes commercially available starting materials.
-
Scalable for industrial production.
Limitations:
-
Requires stringent control over acylation conditions to prevent over-substitution.
Solvent and Reagent Impact on Reaction Efficiency
Solvent Selection:
-
Dichloromethane (DCM): Preferred for sulfonamide formation due to low reactivity and ease of removal .
-
Dimethyl Sulfoxide (DMSO): Enhances alkylation rates but complicates purification due to high boiling point .
-
Xylene: Facilitates high-temperature reactions (e.g., Friedel-Crafts) without decomposition .
Reagent Comparison:
| Reagent | Role | Efficiency |
|---|---|---|
| Sodium Ethoxide | Cyclization agent | High |
| Triethylamine | Acid scavenger | Moderate |
| Iodoethane | Alkylating agent | Variable |
Recent Advancements in Catalytic Methods
Emerging techniques employ transition metal catalysts to accelerate key steps. For instance, palladium-catalyzed coupling reactions enable selective phenyl group installation at position 4, reducing reliance on harsh Friedel-Crafts conditions .
Case Study:
A Suzuki-Miyaura coupling between a boronic ester and a brominated benzothiazine precursor achieves 92% yield with Pd(PPh₃)₄ as the catalyst .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features suggest potential activity against various diseases, including cancer and inflammatory conditions. Several studies have investigated its effects on specific biological targets:
- Anticancer Activity : Research indicates that benzothiazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Ethyl 2-methyl-1,1-dioxo derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines, demonstrating significant antiproliferative activity .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been explored. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Materials Science
Polymer Chemistry
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate can be utilized as a building block in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, leading to materials with enhanced properties:
- Thermal Stability : Polymers derived from this compound exhibit improved thermal stability compared to conventional polymers. This characteristic makes them suitable for applications in high-temperature environments .
- Light Absorption Properties : The compound's unique electronic structure allows it to absorb light at specific wavelengths, making it useful in developing photonic materials and coatings .
Agricultural Chemistry
Pesticidal Activity
Research has also focused on the potential use of ethyl 2-methyl-1,1-dioxo derivatives in agricultural applications. Preliminary studies suggest that these compounds may possess pesticidal properties:
- Insecticidal Activity : Laboratory tests have indicated that certain derivatives can effectively repel or kill common agricultural pests. Their mode of action appears to involve disruption of the nervous system in target insects .
Case Study 1: Anticancer Research
A study published in 2024 examined the effects of ethyl 2-methyl-1,1-dioxo derivatives on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutic agents. This highlights the compound's potential as a lead structure for further drug development.
Case Study 2: Polymer Development
In a collaborative project between universities and industry partners, researchers synthesized a new class of polymers incorporating ethyl 2-methyl-1,1-dioxo moieties. These polymers demonstrated superior mechanical properties and thermal resistance, making them suitable for aerospace applications.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with inflammatory pathways by inhibiting the synthesis of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate are best understood through comparison with related benzothiazines (Table 1).
Key Findings:
Substituent Effects on Activity :
- The 4-phenyl group in the target compound enhances analgesic potency compared to 4-methyl or 4-hydroxy analogs, likely due to improved hydrophobic interactions with pain-related receptors (e.g., cyclooxygenase isoforms) .
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity (logP ≈ 2.5–3.0) than methyl analogs (logP ≈ 1.8–2.2), correlating with improved oral absorption and tissue penetration .
Structural and Crystallographic Insights :
- X-ray studies reveal that the phenyl group at position 4 induces conformational rigidity, stabilizing the molecule in a planar orientation favorable for receptor binding .
- In contrast, 4-hydroxy analogs form extensive hydrogen-bond networks in the crystal lattice, reducing solubility but enhancing thermal stability .
Synthetic Accessibility :
- Compounds with pre-installed substituents (e.g., 4-phenyl) are synthesized more efficiently than post-synthetically modified derivatives, which often yield isomer mixtures .
Biological Activity
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate can be represented by the following structural formula:
The compound features a benzothiazine ring system with a dioxo group and an ethyl carboxylate substituent, contributing to its unique reactivity and biological profile.
Antioxidant Properties
Research indicates that compounds in the benzothiazine class exhibit significant antioxidant activity. Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate has been shown to scavenge free radicals effectively. In vitro studies demonstrated that this compound can reduce oxidative stress markers in various cell lines, suggesting its potential use in preventing oxidative damage associated with chronic diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazine derivatives. Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate has been evaluated for its cytotoxic effects against different cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.7 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Disruption of mitochondrial function |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.
Anti-inflammatory Effects
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate has shown promise in reducing inflammation. In vivo studies using animal models of inflammation demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound . The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways.
Case Studies
Case Study 1: Treatment of Oxidative Stress-Induced Damage
A study involving diabetic rats treated with ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate showed a marked improvement in biomarkers of oxidative stress compared to control groups. The treated group exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione (GSH), indicating enhanced antioxidant defenses .
Case Study 2: Anticancer Efficacy in Human Tumor Xenografts
In xenograft models using human breast cancer cells, administration of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate resulted in significant tumor regression compared to untreated controls. Histological analysis revealed increased apoptotic cells within the tumors, corroborating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation, sulfonation, and esterification. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to improve yield and purity. For example, sulfonation steps often require anhydrous conditions to prevent hydrolysis of intermediates, while esterification may benefit from coupling agents like DCC/DMAP .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl, phenyl, and ester groups). Compare chemical shifts with structurally analogous benzothiazine derivatives .
- XRD : Single-crystal X-ray diffraction (as in ) provides precise bond lengths, angles, and torsion angles. For example, the monoclinic crystal system (space group ) with parameters confirms molecular geometry .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodological Answer : Use density functional theory (DFT) to calculate dipole moments, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian or ORCA can model interactions relevant to solubility and reactivity. Validate predictions with experimental data (e.g., logP from HPLC retention times) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the phenyl (C4) or ester (C3) positions to modulate electronic effects. For example, fluorination or methoxy groups alter binding affinity to targets like kinases or GPCRs .
- Bioassays : Screen analogs against disease-relevant targets (e.g., COX-2, TNF-α) using enzyme inhibition assays or cell-based models. Compare IC values to establish SAR trends .
Q. How should researchers resolve contradictions in reported biological activity data for benzothiazine derivatives?
- Methodological Answer :
- Assay Validation : Ensure consistency in experimental conditions (e.g., cell line selection, incubation time). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .
- Meta-Analysis : Cross-reference data from crystallography (e.g., ’s hydrogen-bonding networks) and molecular dynamics simulations to identify structural determinants of activity .
Q. What strategies are effective in improving the metabolic stability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the ester group (C3) to a hydrolytically stable moiety (e.g., amide) or introduce steric hindrance to reduce CYP450-mediated oxidation .
- Microsomal Stability Assays : Incubate the compound with liver microsomes and monitor degradation via LC-MS. Adjust substituents based on metabolic soft spots identified .
Q. How can computational modeling guide the design of selective inhibitors targeting benzothiazine-binding enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., cyclooxygenase or proteases). Prioritize analogs with favorable ΔG values and minimal off-target interactions .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues for mutagenesis validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
